1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene is an organic compound characterized by the presence of a chloromethyl group and an isothiocyanate group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to form the chloromethylated intermediate . This intermediate is then treated with thiophosgene (CSCl₂) to introduce the isothiocyanate group, resulting in the formation of 1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition Reactions: The double bond in the cyclohexene ring can undergo addition reactions with electrophiles or radicals.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Addition Reactions: Electrophiles such as bromine (Br₂) or radicals generated from radical initiators.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of dibromo or other addition products.
Oxidation and Reduction: Formation of hydroxylated or hydrogenated derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene involves its reactivity with nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The isothiocyanate group can react with nucleophiles such as amines, forming thiourea derivatives. These reactions can modulate biological pathways and molecular targets, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
1-(Chloromethyl)-2-isothiocyanatobenzene: Similar structure but with a benzene ring instead of a cyclohexene ring.
1-(Bromomethyl)-2-isothiocyanatocyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-2-isocyanatocyclohex-1-ene: Similar structure but with an isocyanate group instead of an isothiocyanate group.
Uniqueness: 1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene is unique due to the combination of its chloromethyl and isothiocyanate groups, which confer distinct reactivity and potential applications. The cyclohexene ring also provides a different steric and electronic environment compared to aromatic rings, influencing the compound’s chemical behavior and interactions.
Properties
CAS No. |
89996-63-4 |
---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
1-(chloromethyl)-2-isothiocyanatocyclohexene |
InChI |
InChI=1S/C8H10ClNS/c9-5-7-3-1-2-4-8(7)10-6-11/h1-5H2 |
InChI Key |
DDTNSUUJKULKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)CCl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.